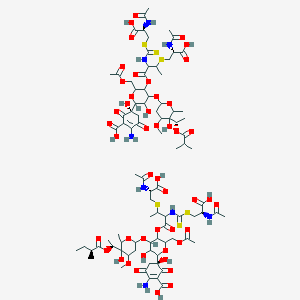
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The study of chemical compounds with complex structures, such as "Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate," involves understanding their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds often find applications in various fields including pharmaceuticals and materials science due to their unique characteristics.
Synthesis Analysis
Synthesis of complex organic molecules often involves multi-step chemical reactions. For similar compounds, the synthesis process can include condensation, Michael addition, and intramolecular etherification steps. The synthesis of ethyl esters of structured acids demonstrates the complexity and specificity required in chemical synthesis processes to obtain desired compounds with high purity and yield (Tan & Tjia, 1975).
Molecular Structure Analysis
Molecular structure analysis is crucial for understanding the chemical behavior and reactivity of compounds. Techniques such as X-ray diffraction and NMR spectroscopy are commonly used. For instance, detailed spectroscopic analyses, including 1H and 13C NMR, UV–Visible, FT-IR, and mass spectroscopy, are employed to elucidate the structure of synthesized compounds and their dimer forms (Singh et al., 2013).
Chemical Reactions and Properties
Understanding the chemical reactions and properties of a compound includes examining its reactivity, stability, and interactions with other molecules. Investigations into the reactivity of compounds reveal insights into potential applications and reaction mechanisms. For example, the study of reactions between ethyl 4-oxoalkanoates and amino alcohols to form bicyclic lactams showcases the versatility of ethyl esters in synthesizing novel cyclic compounds (Wedler et al., 1992).
Physical Properties Analysis
The physical properties of chemical compounds, such as melting point, solubility, and crystal structure, are determined through various analytical techniques. These properties are essential for understanding the applications and processing of the compounds. Polymorphism, a phenomenon where a compound can exist in more than one crystal form, significantly affects the physical properties and stability of pharmaceutical compounds, as discussed in studies focusing on polymorphic forms (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties analysis involves studying the compound's behavior in chemical reactions, including its reactivity with different reagents, stability under various conditions, and potential for forming derivatives. For instance, the synthesis and transformations of ethyl compounds highlight the ability to generate a wide range of products with diverse functionalities, indicating the compound's versatility in synthetic chemistry (Bevk et al., 2001).
Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
Research in the field has led to the synthesis of compounds with potential biological activity. For example, new ester derivatives of Isothiazolo[4,5-b]Pyridine have been synthesized, showing differences between emission spectra in various solvents, indicating potential for optical applications due to solvatochromism. These compounds were structurally characterized and analyzed for their optical properties, providing insights into their ground-state and excited-state behaviors using theoretical methods such as DFT and TDDFT (Krzyżak et al., 2015).
Polymer Synthesis and Characterization
Another area of research involves the synthesis of novel copolymers, where trisubstituted ethylenes have been prepared and copolymerized with styrene. This research explores the creation of materials with unique properties through the manipulation of chemical structures and substituents. The synthesized materials were characterized using various analytical techniques, highlighting the potential of these compounds in creating novel polymeric materials (Kharas et al., 2015).
Chemoenzymatic Synthesis Applications
In chemoenzymatic synthesis, compounds with specific configurations have been utilized in the synthesis of significant biological inhibitors and therapeutic agents. For instance, the enantioselective hydrolysis of certain ethyl compounds has been leveraged to produce active pharmaceutical ingredients, demonstrating the critical role of specific ethyl derivatives in medicinal chemistry (Ramesh et al., 2017).
Analytical and Physical Characterization
Research on polymorphism in pharmaceutical compounds provides critical insights into the physical and chemical characterization of complex organic molecules. Such studies emphasize the importance of detailed analytical techniques in distinguishing between different molecular forms, which is essential for understanding the properties and stability of pharmaceutical substances (Vogt et al., 2013).
Eigenschaften
CAS-Nummer |
83636-88-8 |
|---|---|
Produktname |
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate |
Molekularformel |
C13H18N4O4 |
Molekulargewicht |
294.31 g/mol |
IUPAC-Name |
ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate |
InChI |
InChI=1S/C13H18N4O4/c1-4-21-9(18)6-5-7-17-12(19)10-11(14-8-15(10)2)16(3)13(17)20/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
QKFRLVCLKWZGIU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Kanonische SMILES |
CCOC(=O)CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C |
Synonyme |
2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-butanoic Acid Ethyl Ester; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![3-[(5-Amino-6-chloropyrimidin-4-yl)amino]nonan-2-ol](/img/structure/B20104.png)
